molecular formula C27H36N2O10 B13736967 N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate CAS No. 10337-39-0

N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate

Cat. No.: B13736967
CAS No.: 10337-39-0
M. Wt: 548.6 g/mol
InChI Key: WTLPGYWGSJFOBG-UHFFFAOYSA-N
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Description

N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholinoethyl group, a tetrahydrofurfuryl group, and a naphthaleneethylamine moiety. The bioxalate form indicates that it is a salt formed with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate typically involves multiple steps. One common approach is to start with the preparation of the morpholinoethyl intermediate, followed by the introduction of the tetrahydrofurfuryl and naphthaleneethylamine groups. The final step involves the formation of the bioxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate is not well-documented. it is believed to interact with specific molecular targets and pathways within cells, potentially affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

10337-39-0

Molecular Formula

C27H36N2O10

Molecular Weight

548.6 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;2-morpholin-4-ium-4-ylethyl-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azanium

InChI

InChI=1S/C23H32N2O2.2C2H2O4/c1-2-8-22-19(5-1)6-3-9-23(22)20(17-21-7-4-14-27-21)18-24-10-11-25-12-15-26-16-13-25;2*3-1(4)2(5)6/h1-3,5-6,8-9,20-21,24H,4,7,10-18H2;2*(H,3,4)(H,5,6)

InChI Key

WTLPGYWGSJFOBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC(C[NH2+]CC[NH+]2CCOCC2)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O

Origin of Product

United States

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